![molecular formula C20H19N3O3 B2441290 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone CAS No. 2034289-94-4](/img/structure/B2441290.png)

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

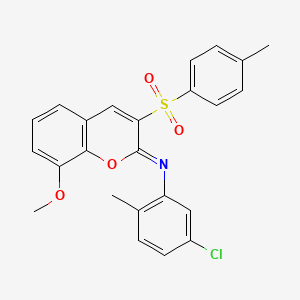

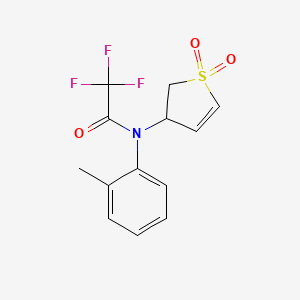

Molecular Structure Analysis

The benzimidazole and dioxole rings in the compound are aromatic, which means they are particularly stable. The pyrrolidine ring is a type of heterocycle, which can have various properties depending on its substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the benzimidazole ring could potentially make the compound more lipophilic .Scientific Research Applications

Coordination Polymers and Fluorescent Properties

The synthesis and study of novel cadmium(II) metal-organic frameworks (MOFs) based on flexible bis(imidazolyl) ligands, which are closely related to the benzo[d]imidazole moiety present in the target compound, highlight the potential application of such structures in the development of new coordination polymers. These MOFs exhibit unique structural features and fluorescent properties, suggesting their potential use in materials science, particularly in the design of luminescent materials or sensors (Xiaoju Li et al., 2012).

Catalytic Applications

Research into ruthenium(II) NNN pincer complexes, incorporating imidazole ligands similar to those in the target compound, demonstrates their efficacy in catalyzing the condensation of aromatic diamines and alcohols to form 1H-benzo[d]imidazoles, releasing hydrogen gas. This suggests the potential of the target compound or its derivatives in catalytic applications, particularly in the synthesis of heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals (Lin Li et al., 2018).

Antiglycation and Antioxidant Activities

A series of imidazo[4,5-b]pyridine benzohydrazones, structurally related to the target compound, were synthesized and evaluated for their antiglycation and antioxidative potential. The study found that certain derivatives exhibited significant antiglycation activity, which could be beneficial in managing complications related to protein glycation in diabetes and aging. This suggests the potential research application of the target compound in exploring treatments for glycation-related disorders (M. Taha et al., 2015).

Heterocyclic Synthesis and Biological Activity

Research into the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, starting from compounds containing the 1H-benzo[d]imidazol-2-yl moiety, indicates the potential for the development of new heterocyclic compounds with potential biological activities. The ease of synthesis and the possibility of obtaining various derivatives suggest the applicability of the target compound in medicinal chemistry for the discovery of new therapeutic agents (Fereshteh Goli-Garmroodi et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is Human Topoisomerase I . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. Their primary role is to prevent the DNA helix from becoming overwound during replication or transcription.

Mode of Action

The compound likely interacts with its target, Human Topoisomerase I, by binding to the enzyme and inhibiting its activity . This inhibition prevents the unwinding of DNA, which can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells.

Result of Action

The result of the compound’s action is the induction of DNA damage in cells, leading to cell death . This makes the compound a potential candidate for use as an anticancer agent.

properties

IUPAC Name |

1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-(1,3-benzodioxol-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-20(10-14-5-6-18-19(9-14)26-13-25-18)22-8-7-15(11-22)23-12-21-16-3-1-2-4-17(16)23/h1-6,9,12,15H,7-8,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYFDLDPNNKEFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2441209.png)

![6-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride](/img/structure/B2441214.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-4,4-dimethylpentyl)urea](/img/structure/B2441217.png)

![methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate](/img/structure/B2441218.png)

![6-Methyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2441219.png)

![4,7-Dimethyl-2,6-bis(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2441222.png)